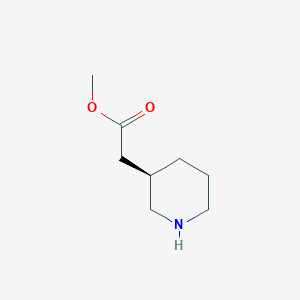
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is a chemical compound with the molecular formula C8H14BF3KN. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and a trifluoroborate group. This compound is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide typically involves the reaction of 1-cyclopropylpiperidine with a trifluoroborate reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reactants: 1-cyclopropylpiperidine, trifluoroborate reagent, potassium base.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives .
Scientific Research Applications
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group plays a crucial role in its reactivity, facilitating the formation of new bonds through transmetalation processes in Suzuki-Miyaura coupling reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: This compound has a similar trifluoroborate group but differs in the piperidine ring substitution.
Potassium (4-Boc-1-piperazinyl)methyltrifluoroborate: Another similar compound with a different substituent on the piperidine ring.
Uniqueness
Potassium (1-cyclopropylpiperidin-4-yl)trifluoroboranuide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H14BF3KN |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
potassium;(1-cyclopropylpiperidin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C8H14BF3N.K/c10-9(11,12)7-3-5-13(6-4-7)8-1-2-8;/h7-8H,1-6H2;/q-1;+1 |
InChI Key |
WECYOSWIBQDHFV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCN(CC1)C2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


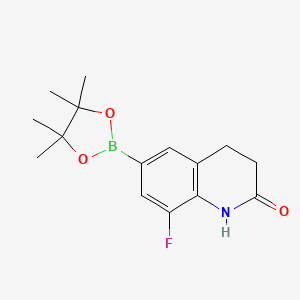
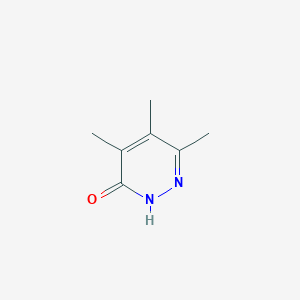
![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
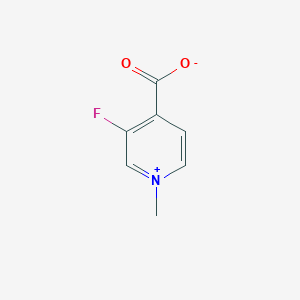
![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)

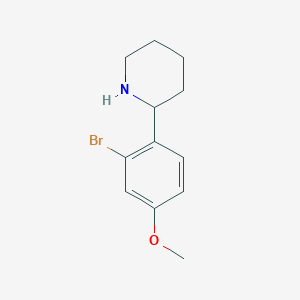

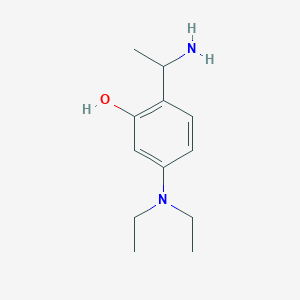
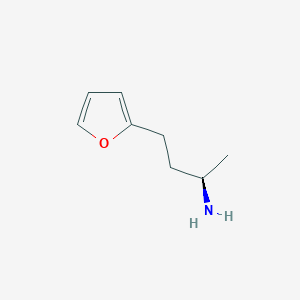
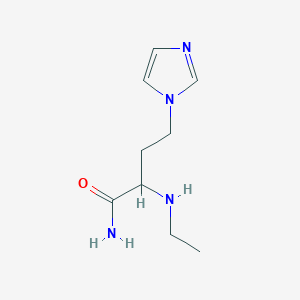
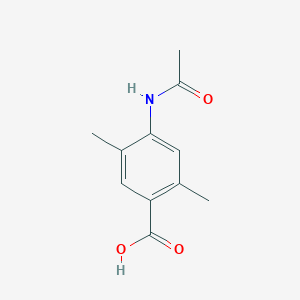
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
